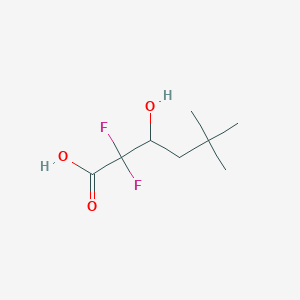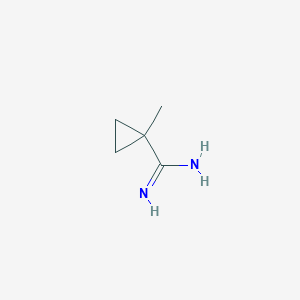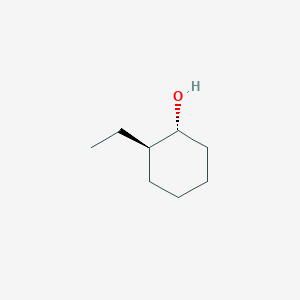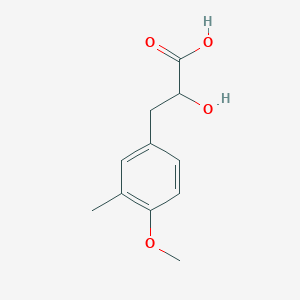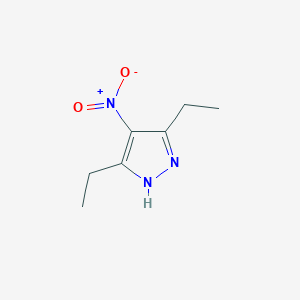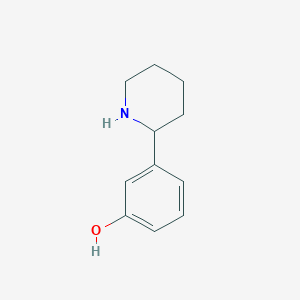
3-(2-Piperidyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperidyl)phenol is an organic compound with the molecular formula C11H15NO. It consists of a phenol group attached to a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidyl)phenol typically involves the reaction of phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution of phenol derivatives with piperidine. This reaction can be catalyzed by bases such as potassium carbonate in solvents like acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Piperidyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution, allowing for halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) for oxidation to quinones.
Reduction: Sodium borohydride for reduction of quinones to phenols.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Applications De Recherche Scientifique
3-(2-Piperidyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Piperidyl)phenol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The phenol group can also participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Phenol: A simple aromatic compound with a hydroxyl group, known for its antiseptic properties.
Piperazine: A heterocyclic compound similar to piperidine but with two nitrogen atoms, used in various drugs.
Uniqueness: Its dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2 |
Clé InChI |
DHLQLVALWZRDJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


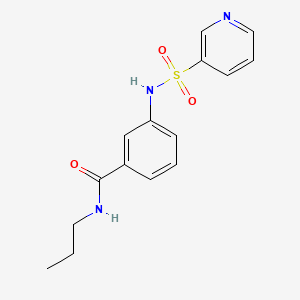
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
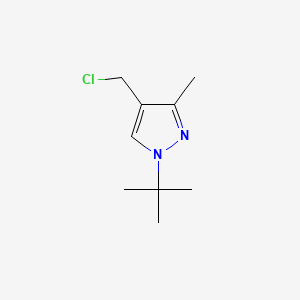

![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
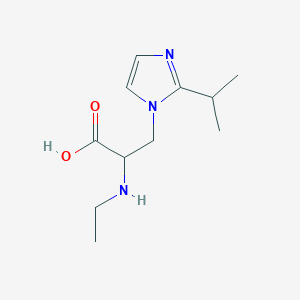
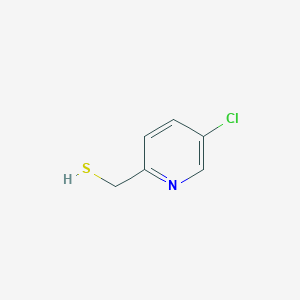

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
